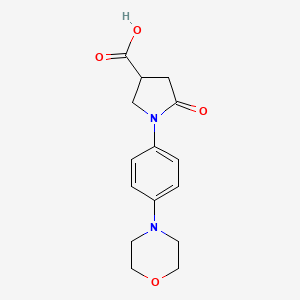
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.65 g/mol . It is also known by its IUPAC name, 5-chloro-6-(tetrahydro-3-furanyloxy)nicotinic acid . This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro group and an oxolan-3-yloxy group on the pyridine ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the oxolan-3-yloxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Oxo derivatives of the pyridine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-hydroxypyridine-3-carboxylic acid: Lacks the oxolan-3-yloxy group but has similar chemical properties.
6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid: Lacks the chloro group but retains the oxolan-3-yloxy group.
5-Chloro-3-pyridinecarboxylic acid: Lacks the oxolan-3-yloxy group but has the chloro and carboxylic acid groups.
Uniqueness
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and oxolan-3-yloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKKYPDSDVHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)


![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)


![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
